Tris(4-fluorophenyl)phosphine finds application in developing more environmentally friendly synthetic methods. In combination with rhodium catalysts, it enables the oxygenative addition of terminal alkynes for the synthesis of esters, amides, and carboxylic acids. This approach avoids the use of hazardous organometallic reagents commonly employed in traditional methods, reducing environmental impact.
Beyond catalysis and green synthesis, tris(4-fluorophenyl)phosphine finds use in other research areas, including:
Tris(4-fluorophenyl)phosphine is an organophosphorus compound with the molecular formula C₁₈H₁₂F₃P and a molar mass of 316.3 g/mol. It appears as a colorless, odorless crystalline solid that is soluble in various organic solvents, making it a versatile reagent in organic synthesis. This compound is characterized by the presence of three 4-fluorophenyl groups attached to a phosphorus atom, which confers unique electronic properties due to the electron-withdrawing nature of the fluorine substituents. These properties enhance its utility as a ligand in coordination chemistry and catalysis .
Additionally, tris(4-fluorophenyl)phosphine can react with aryl halides to form arylphosphonium ions, which can subsequently undergo various transformations .
The synthesis of tris(4-fluorophenyl)phosphine can be accomplished through a multi-step process:
Tris(4-fluorophenyl)phosphine finds extensive applications in various fields:
Tris(4-fluorophenyl)phosphine has been studied for its interactions with transition metal complexes. For instance, substitution reactions with transition metal carbonyl compounds have been documented, showcasing its role in forming new metal-phosphine complexes . These interactions are crucial for understanding its behavior in catalytic systems.
Tris(4-fluorophenyl)phosphine shares structural and functional similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Tris(phenyl)phosphine | Trisubstituted phosphine | Lacks fluorine substituents; more electron-donating |
Tris(2,2,2-trifluoroethyl) phosphite | Phosphate ester | Contains trifluoroethyl groups; different reactivity |
Tris(3,5-dimethylphenyl) phosphine | Trisubstituted phosphine | Bulky substituents affecting sterics and reactivity |
Tris(4-fluorophenyl)phosphine's unique combination of electronic properties due to fluorination makes it particularly effective as a ligand compared to its analogs .
Tris(4-fluorophenyl)phosphine (TFFP) is a triarylphosphine ligand with fluorinated aromatic substituents that modulate its steric and electronic properties. The fluorine atoms inductively withdraw electron density, reducing the ligand’s donor strength compared to non-fluorinated analogs like triphenylphosphine. This electron-withdrawing effect is quantified by the Tolman electronic parameter (TEP), where TFFP exhibits a ν(CO) stretching frequency of 2071.3 cm⁻¹ in [Ni(CO)₃(P)] complexes, indicating weaker π-backbonding capacity than PPh₃ (2068.9 cm⁻¹).
The cone angle—a measure of steric bulk—for TFFP is calculated as 152° in trans-[PdCl₂{P(C₆H₄F)₃}₂]·C₇H₸, intermediate between PPh₃ (145°) and bulkier phosphines like P(o-tolyl)₃ (194°). This balance enables TFFP to stabilize mid-sized metal centers without excessive steric hindrance. For example, in gold(I) complexes, TFFP forms linear [AuCl(TFFP)] structures with Au–P bond lengths of 2.28 Å, comparable to PPh₃ analogs.
Table 1: Steric and Electronic Parameters of Selected Phosphines
Ligand | Cone Angle (°) | TEP (ν(CO), cm⁻¹) |
---|---|---|
PPh₃ | 145 | 2068.9 |
TFFP | 152 | 2071.3 |
P(C₆F₅)₃ | 168 | 2110.8 |
P(o-tolyl)₃ | 194 | 2064.1 |
TFFP reacts with selenium to form Tris(4-fluorophenyl)phosphine selenide (SeP(4-FC₆H₄)₃), crystallizing in a monoclinic system with two independent molecules per asymmetric unit. The P–Se bond length measures 2.10 Å, and the cone angles of the selenide derivatives are 166° and 168°, slightly larger than TFFP due to selenium’s larger atomic radius.
With nitrite ions, TFFP forms [Ag(NO₂)(TFFP)₂] complexes featuring a distorted tetrahedral geometry. The nitrito ligand binds in a κ²-O,O′ mode with a small bite angle of 49.80°, inducing significant angular strain. The Ag–P bond lengths (2.42–2.44 Å) and Ag–O distances (2.33–2.38 Å) reflect strong coordination despite geometric constraints.
TFFP participates in osmium cluster synthesis, notably in Os₃(CO)₁₁(TFFP). Two isomers exist: a "yellow" form with axial carbonyls perpendicular to the Os₃ triangle and a "red" form with staggered CO ligands. Kinetic studies reveal the yellow isomer converts to the red form under CO at 358 K with ΔH‡ = 25.4 kcal/mol and ΔS‡ = -3 eu, indicative of an intramolecular rearrangement mechanism.
In HOs₃(CO)₉[μ-PhP(η¹-C₆H₄)(Ph₂P)quinoxaline], TFFP facilitates ortho-metalation of phenyl groups, forming Os–C bonds (2.12 Å) via phosphine-assisted C–H activation. The reaction follows pseudo-first-order kinetics with a rate constant of 1.2 × 10⁻⁴ s⁻¹ at 298 K.
The fluorine substituents in TFFP impose electronic tuning that impacts catalytic activity. In ruthenium-catalyzed C–H arylation, TFFP’s intermediate electron-withdrawing strength (TEP = 2071.3 cm⁻¹) optimizes oxidative addition rates, yielding 68% product versus 26% for more electron-deficient P(C₆F₅)₃.
Sterically, TFFP’s cone angle (152°) permits access to metal centers while preventing ligand overcrowding. In [Rh(nbd)(BiPh)(TFFP)] (nbd = norbornadiene), the Rh–P bond length (2.31 Å) is shorter than in PPh₃ analogs (2.34 Å), reflecting reduced steric pressure. Conversely, bulky phosphines like P(t-Bu)₃ (cone angle = 182°) inhibit substrate approach, lowering catalytic turnover.
Table 2: Impact of Ligand Properties on Catalytic Efficiency
Reaction | Ligand | Yield (%) | k (s⁻¹) |
---|---|---|---|
Ru-catalyzed C–H arylation | TFFP | 68 | 3.2 × 10⁻³ |
P(C₆F₅)₃ | 26 | 1.1 × 10⁻³ | |
Pd-catalyzed Hiyama coupling | TFFP | 92 | 5.6 × 10⁻² |
PPh₃ | 85 | 4.8 × 10⁻² |
Data from
Tris(4-fluorophenyl)phosphine serves as an effective ligand in palladium-catalyzed cross-coupling reactions, demonstrating enhanced performance compared to conventional phosphine ligands [10] [14]. The electron-deficient nature of this phosphine, resulting from the fluorine substituents, facilitates oxidative addition and reductive elimination steps in the catalytic cycle [50] [51].
In Suzuki-Miyaura coupling reactions, tris(4-fluorophenyl)phosphine has been successfully employed with palladium catalysts to achieve high conversions and selectivities [10] [12]. Research has demonstrated that the use of 10 mol% palladium on carbon with 10 mol% tris(4-fluorophenyl)phosphine as ligand enables efficient cross-coupling between aryl halides and trialkoxy(aryl)silanes [14]. The reaction proceeds optimally in toluene at 120°C, with the addition of 4.8 volume percent aqueous solution enhancing reaction rates [14].
Mechanistic studies reveal that the electron-deficient phosphine accelerates the transmetalation step while maintaining catalyst stability [12]. The fluorine substituents reduce electron density at the phosphorus center, which in turn increases the electrophilicity of the palladium center and facilitates organoborane coordination [48] [51].
The Heck reaction benefits significantly from tris(4-fluorophenyl)phosphine as a supporting ligand [10] [13]. Studies in supercritical carbon dioxide and non-polar hydrocarbon solvents demonstrate that less electron-rich phosphine ligands, including tris(4-fluorophenyl)phosphine, provide higher yields compared to electron-rich alternatives [13]. In reactions between iodobenzene and butyl acrylate, the electronic properties of the phosphine ligand directly correlate with catalytic efficiency [13].
Research has shown that when used with 10% palladium on carbon as catalyst, tris(4-fluorophenyl)phosphine enables the cross-coupling to proceed with yields reaching 90% when catalyst loading is reduced to 0.5 mol% palladium with 1 mol% ligand [14]. The reaction tolerates various functional groups and proceeds under relatively mild conditions [14].
Tris(4-fluorophenyl)phosphine demonstrates excellent performance in Stille coupling reactions, particularly when combined with palladium catalysts [10] [42]. The ligand enables carbon-carbon bond formation between organotin reagents and aryl halides with high efficiency [42]. In supercritical carbon dioxide, the phosphine ligand maintains catalytic activity while providing environmentally benign reaction conditions [42].
The electronic effects of the fluorine substituents enhance the rate of oxidative addition of aryl halides to the palladium center, while simultaneously facilitating reductive elimination of the cross-coupled product [50] [51]. This dual effect results in improved turnover frequencies and broader substrate scope compared to non-fluorinated phosphine ligands [42].
Tris(4-fluorophenyl)phosphine plays a crucial role in rhodium-catalyzed polymerization of arylacetylenes, serving both as a ligand and rate modifier [15] [16] [17]. The compound forms well-defined rhodium complexes that enable controlled, stereospecific polymerization of phenylacetylenes and their derivatives [15] [16].
Research has established that tris(4-fluorophenyl)phosphine forms stable complexes with rhodium(I) centers, producing catalysts of the type (η⁴-tetrafluorobenzobarrelene)-η¹-((tri-4-fluorophenyl)phosphine)-η¹-(2-phenylphenyl)rhodium(I) [15] [17]. These complexes adopt slightly distorted square-planar geometry as confirmed by single-crystal X-ray diffraction analysis [15] [17]. The complex demonstrates enhanced stability in solution as verified by multinuclear NMR spectroscopy including ¹⁰³Rh and ³¹P-¹⁰³Rh heteronuclear multiple quantum coherence experiments [15] [17].
The rhodium complex Rh(nbd)(BiPh)(P(4-FC₆H₄)₃) has been synthesized and characterized, showing initiation efficiencies as high as 0.98 in phenylacetylene polymerization [16]. The complex mediates controlled polymerization as evidenced by pseudo-first-order kinetic plots and linear evolution of molecular weight versus conversion [16].
In the presence of excess tris(4-fluorophenyl)phosphine as a rate modifier, rhodium catalysts mediate homopolymerization of phenylacetylene in a controlled manner [15] [17]. The polymerization proceeds through a living mechanism, demonstrated by linearity of pseudo-first-order kinetic plots, controlled evolution of molecular weight and dispersity, and quantitative crossover efficiency in self-blocking experiments [15] [17].
Parameter | Value | Reference |
---|---|---|
Initiation Efficiency | Up to 0.98 | [16] |
Molecular Weight Control | Linear evolution | [15] [17] |
Crossover Efficiency | Quantitative | [15] [17] |
Stereoregularity | cis-transoidal | [15] [17] |
The catalyst system enables polymerization of functional arylacetylenes including 4-trifluoromethoxyphenylacetylene and 3,4-dichlorophenylacetylene [15] [17]. Well-defined AB diblock copolymers can be prepared by sequential monomer addition with quantitative crossover efficiency [15] [17].
Computational studies using density functional theory provide quantitative comparison between different rhodium complexes containing tris(4-fluorophenyl)phosphine [15] [17]. Results indicate that complexes with this ligand have lower HOMO energy compared to analogues with different ligands, consistent with the enhanced π-acidity of the fluorinated phosphine [15] [17]. Calculations demonstrate slightly higher binding affinity for phenylacetylene substrates, contributing to improved catalytic performance [15] [17].
Tris(4-fluorophenyl)phosphine oxide, the oxidized form of the phosphine, has emerged as a critical component in highly enantioselective epoxidation of α,β-unsaturated ketones [23] [24] [25] [26]. The phosphine oxide serves as a stabilizing ligand in chiral lanthanum complex catalysts, enabling exceptional enantioselectivities in epoxidation reactions [23] [24].
A highly efficient chiral catalyst system has been developed combining lanthanum, chiral BINOL (1,1'-bi-2-naphthol), tris(4-fluorophenyl)phosphine oxide, and cumene hydroperoxide [23] [24] [26]. This four-component system (1:1:1:1 ratio) catalyzes epoxidation of α,β-unsaturated ketones at room temperature with excellent enantioselectivities up to greater than 99% enantiomeric excess [23] [24] [26].
The remarkable stabilizing effect of tris(4-fluorophenyl)phosphine oxide on the chiral lanthanum complex has been demonstrated through comparative studies [23] [24]. The phosphine oxide component is essential for maintaining catalyst integrity and achieving high enantioselectivity [23] [24]. Without this stabilizing ligand, the catalyst system shows significantly reduced performance [23] [24].
The epoxidation mechanism involves formation of a dinuclear peroxide-involved π-complex as the active catalyst, evidenced by remarkable positive nonlinear effects observed in chalcone epoxidation [59]. The self-organized nature of the catalyst system, formed in situ from lanthanum triisopropoxide, (R)-BINOL, tris(4-fluorophenyl)phosphine oxide, and alkyl hydroperoxide, contributes to its exceptional performance [59].
Substrate Type | Yield (%) | Enantiomeric Excess (%) | Reference |
---|---|---|---|
Chalcone | 85-95 | >99 | [23] [24] |
α,β-Unsaturated ketones | 80-95 | 85-99 | [23] [24] |
Conjugated enones | 75-90 | 90-99 | [23] [24] |
The catalyst system demonstrates broad substrate scope, effectively epoxidizing various α,β-unsaturated ketones including chalcones and other conjugated enones [23] [24] [26]. The reaction proceeds under mild conditions using tert-butyl hydroperoxide or cumene hydroperoxide as oxidants [23] [24] [26].
The specific electronic properties of tris(4-fluorophenyl)phosphine oxide contribute significantly to catalyst performance [23] [24]. The electron-withdrawing fluorine substituents enhance the Lewis acidity of the phosphorus center, facilitating coordination to the lanthanum center and stabilizing the active catalyst species [23] [24]. This electronic tuning is crucial for achieving the observed high enantioselectivities [23] [24].
Studies have shown that replacement of tris(4-fluorophenyl)phosphine oxide with other phosphine oxides results in reduced enantioselectivity and catalyst stability [23] [24]. The fluorinated phosphine oxide appears uniquely suited for this transformation, highlighting the importance of precise electronic tuning in asymmetric catalysis [23] [24].
Tris(4-fluorophenyl)phosphine has demonstrated significant utility in carbon-hydrogen bond amination reactions and various functional group transformations [31] [32]. The electron-deficient nature of this phosphine makes it particularly effective in promoting challenging C–H activation processes [31].
Research has shown that tris(4-fluorophenyl)phosphine improves yields in palladium(0)-catalyzed intermolecular amination of C(sp³)–H bonds [31]. In the synthesis of β-amino acids through C–H amination, this phosphine ligand enhanced reaction efficiency to 28% yield compared to less effective alternatives [31]. The electron-withdrawing fluorine substituents facilitate the challenging C–H activation step by increasing the electrophilicity of the palladium center [31].
The mechanism involves oxidative addition of the C–H bond to the palladium center, followed by amino group insertion and reductive elimination [31]. Tris(4-fluorophenyl)phosphine stabilizes the intermediate palladium complexes while promoting rapid turnover [31].
In single-electron-transfer-mediated carbonylation reactions, tris(4-fluorophenyl)phosphine plays a critical role in substrate recognition [32]. The phosphine selectively activates primary alkyl iodides under mild conditions at atmospheric pressure of carbon monoxide [32]. This selectivity contrasts with tricyclohexylphosphine, which proves more effective for secondary alkyl iodides [32].
The reaction mechanism involves formation of an electron donor-acceptor complex between the alkyl iodide and tris(4-fluorophenyl)phosphine [32]. Upon blue light irradiation, this complex undergoes activation leading to carbonyl incorporation [32]. UV/visible absorption experiments confirm complex formation through observation of red-shifted spectra when 1-iodobutane combines with tris(4-fluorophenyl)phosphine [32].
Tris(4-fluorophenyl)phosphine has found applications in various functional group transformations beyond traditional cross-coupling reactions [35]. The phosphine mediates activation of C–O, N–O, C=O, and C–X bonds through coordination to transition metal centers [35]. These transformations benefit from the unique electronic properties imparted by the fluorine substituents [35].
In phosphorus-mediated amide bond formation, the compound serves as a reducing agent and activating species [35]. The reaction proceeds through nucleophilic addition followed by intramolecular rearrangement, with the fluorinated phosphine providing enhanced reactivity compared to non-fluorinated analogues [35].
The solubility of tris(4-fluorophenyl)phosphine in supercritical carbon dioxide makes it particularly valuable for environmentally benign hydroformylation processes [39] [41] [44]. The fluorine substituents enhance solubility in carbon dioxide while maintaining catalytic effectiveness [39].
Detailed solubility measurements of tris(4-fluorophenyl)phosphine in liquid and supercritical carbon dioxide have been conducted across various temperatures and pressures [39]. At 300.0 K, 310.0 K, and 320.0 K, the compound demonstrates enhanced solubility compared to non-fluorinated triphenylphosphine [39]. The solubility reaches up to 0.468 mol/L at pressures up to 18.9 MPa [39].
The increasing degree of fluorination correlates directly with enhanced solubility in carbon dioxide [39]. This relationship enables the design of catalyst systems that operate efficiently in supercritical carbon dioxide while avoiding traditional organic solvents [39].
Temperature (K) | Maximum Pressure (MPa) | Maximum Solubility (mol/L) | Reference |
---|---|---|---|
300.0 | 18.9 | 0.468 | [39] |
310.0 | 18.9 | 0.450 | [39] |
320.0 | 18.9 | 0.432 | [39] |
Rhodium complexes modified with tris(4-fluorophenyl)phosphine enable efficient hydroformylation in supercritical carbon dioxide [41] [62]. The catalyst system demonstrates high activity and selectivity for linear aldehyde products while operating under environmentally benign conditions [41] [62].
Research has shown that fluorinated phosphine ligands are essential for achieving high catalytic activity in supercritical carbon dioxide [44] [62]. Electron-deficient phosphines are favored in hydroformylation reactions, making tris(4-fluorophenyl)phosphine particularly suitable for this application [44]. The dramatic difference in reaction rates between electron-rich and electron-deficient phosphines in supercritical carbon dioxide highlights the importance of electronic tuning [44].
The use of tris(4-fluorophenyl)phosphine in supercritical carbon dioxide hydroformylation offers significant environmental advantages [41] [62] [65]. The system eliminates the need for traditional organic solvents while enabling efficient catalyst recovery and recycling [41]. The non-toxic, non-flammable nature of carbon dioxide, combined with its easy removal from products, makes this approach highly attractive for industrial applications [41] [62].
Studies have demonstrated that catalytic activities in supercritical carbon dioxide are comparable to or exceed those achieved in conventional organic solvents [65]. The positive effects of carbon dioxide pressure on reaction rates, combined with enhanced mass transfer properties of supercritical fluids, contribute to improved overall process efficiency [65].
Irritant